molecular formula C20H19N3OS2 B2787012 4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 476642-08-7

4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2787012
CAS No.: 476642-08-7
M. Wt: 381.51
InChI Key: IDOMJYQMZDRBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” is a derivative of thiazole, a type of heterocyclic compound . It has been synthesized and investigated for its antibacterial activity . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular weight of the compound is 307.4g/mol and the molecular formula is C14H17N3OS2 . The compound is canonicalized and has an XLogP3-AA value of 3.3 .


Chemical Reactions Analysis

The compound has been investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behavior of drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex organic molecule with potential applications in various fields

Mode of Action

It is known that the compound has a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that it may interact with its targets through π–π stacking interactions, a common mode of action for many organic compounds.

Biochemical Pathways

The compound’s structure suggests that it may be involved in electron transfer processes

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential as a photocatalyst , it may induce chemical reactions when exposed to light, leading to changes in the molecular and cellular environment.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light exposure may enhance its photocatalytic activity Additionally, factors such as temperature, pH, and the presence of other molecules can also affect its stability and activity

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide in lab experiments is its potential for use as an anticancer or antimicrobial agent. Another advantage is its low toxicity in vitro and in vivo. However, one limitation is the limited understanding of its mechanism of action, which may make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer or antimicrobial agents. Another direction is to study its effects on other biological processes, such as angiogenesis (the formation of new blood vessels) or neuroinflammation (inflammation in the brain). Finally, future research could focus on developing new methods for synthesizing this compound or modifying its structure to improve its biological activity.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide has been described in the literature. One method involves the reaction of 4-tert-butylbenzoyl chloride with 2-aminobenzoic acid to form 4-tert-butyl-N-(2-benzoylphenyl)benzamide. This compound is then reacted with 2-mercaptobenzothiazole in the presence of triethylamine to form this compound.

Scientific Research Applications

4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide has been studied for its potential use in scientific research. It has been found to have anticancer activity, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. It has also been found to have antimicrobial activity, with studies showing that it inhibits the growth of bacteria and fungi. In addition, it has been found to have anti-inflammatory activity, with studies showing that it reduces inflammation in animal models.

Properties

IUPAC Name

4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c1-11-21-16-15(25-11)10-9-14-17(16)26-19(22-14)23-18(24)12-5-7-13(8-6-12)20(2,3)4/h5-10H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOMJYQMZDRBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.